2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
Beschreibung
This compound features a pyrimidin-4-one core substituted at position 4 with a 4-fluorophenyl group and at position 1 with an acetamide moiety linked to a pyridin-2-ylmethyl group. Its molecular formula is C₁₈H₁₅FN₄O₂ (calculated molecular weight: 354.34 g/mol). The fluorophenyl group enhances lipophilicity and may influence target binding affinity, while the pyridinylmethyl substituent contributes to hydrogen-bonding interactions with biological targets, such as kinase domains or bacterial enzymes . Structural analogs often vary in substituents on the pyrimidinone ring, acetamide linkage, or aromatic moieties, leading to divergent pharmacological and physicochemical properties.
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-6-4-13(5-7-14)16-9-18(25)23(12-22-16)11-17(24)21-10-15-3-1-2-8-20-15/h1-9,12H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBSEQWBLEYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives with Sulfonamide/Acetamide Linkages
BG14882 (2-[4-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide) :
- Key Differences : Replaces the pyridinylmethyl group with a 4-sulfamoylphenyl moiety.
- Impact : The sulfamoyl group enhances solubility but reduces membrane permeability compared to the pyridinylmethyl analog. Molecular weight increases to 402.40 g/mol (C₁₈H₁₅FN₄O₄S) .
- Applications : Sulfonamide derivatives are often explored as carbonic anhydrase inhibitors or antibacterials.
N-(4-Chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide :
Quinazolinone/Cyanopyridinone Hybrids (Compounds 8–12 from )
- Compound 11 (C₃₀H₂₂FN₅O₃S): Key Differences: Features a cyanopyridinone core instead of pyrimidinone and a 4-fluorophenyl substituent. Impact: The cyanopyridinone core improves π-stacking interactions in kinase inhibition (e.g., EGFR/BRAFV600E). Molecular weight (551.60 g/mol) and LogP are higher, suggesting enhanced potency but reduced solubility . Activity: Dual EGFR/BRAFV600E inhibition reported for this structural class.
Pyridazinyl Analogs
- 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide: Key Differences: Replaces the pyrimidinone ring with a pyridazinone core. Impact: Pyridazinone’s electron-deficient nature alters binding to targets like phosphodiesterases or adenosine receptors. Molecular weight is 341.33 g/mol (C₁₇H₁₃FN₄O₂), lower than the pyrimidinone analog .
Structural and Functional Analysis Table
Research Findings and Trends
- Substituent Effects : Fluorophenyl groups enhance target affinity in kinase inhibitors, while sulfonamides improve solubility at the cost of permeability .
- Core Modifications: Pyrimidinones offer balanced pharmacokinetics, whereas cyanopyridinones prioritize potency in kinase inhibition .
- Synthetic Accessibility : Thioether-linked analogs (e.g., ) are synthesized via alkylation of thiopyrimidines, offering scalability but requiring stringent purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
